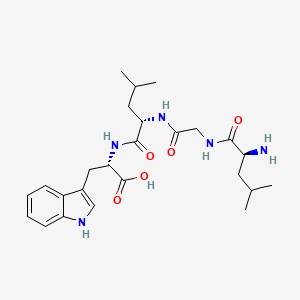![molecular formula C30H45N3O B12552746 N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide CAS No. 194603-21-9](/img/structure/B12552746.png)
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is a complex organic compound featuring a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups attached to an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide typically involves the following steps:
Starting Materials: The synthesis begins with octadec-9-enoic acid and pyridin-2-ylmethylamine.
Activation of Carboxylic Acid: Octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Scientific Research Applications
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in drug delivery systems, where the long aliphatic chain can facilitate membrane penetration.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide involves its interaction with biological membranes and metal ions. The pyridin-2-ylmethyl groups can coordinate with metal ions, forming stable complexes that can disrupt cellular processes. Additionally, the long aliphatic chain can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[(pyridin-3-yl)methyl]ethanediamide
- N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
- N,N-Bis[(pyridin-2-yl)methyl]aniline
Uniqueness
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is unique due to its combination of a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to form stable metal complexes and interact with biological membranes sets it apart from other similar compounds.
Properties
CAS No. |
194603-21-9 |
|---|---|
Molecular Formula |
C30H45N3O |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)octadec-9-enamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-30(34)33(26-28-21-17-19-24-31-28)27-29-22-18-20-25-32-29/h9-10,17-22,24-25H,2-8,11-16,23,26-27H2,1H3 |
InChI Key |
TULNZYVZQZMUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
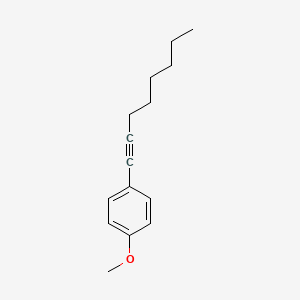
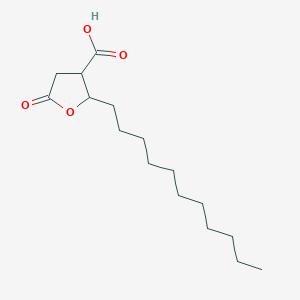
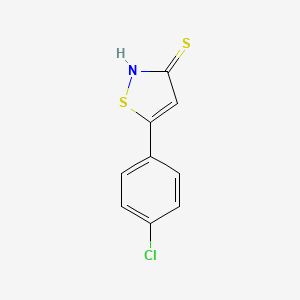
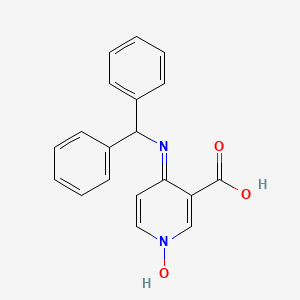
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
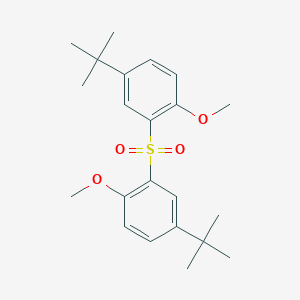
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
